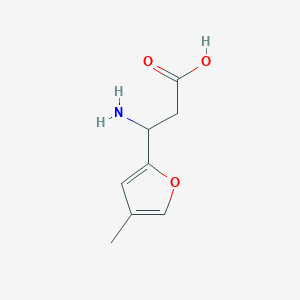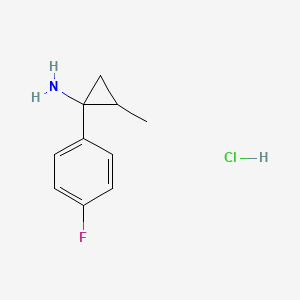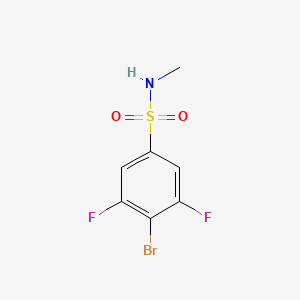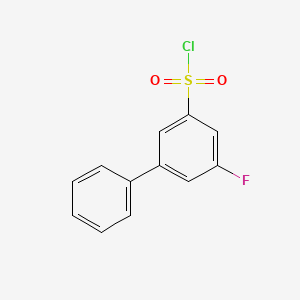![molecular formula C8H7ClF2S B13305573 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene is an organic compound with the molecular formula C8H7ClF2S It is a derivative of benzene, where a chlorine atom and a difluoromethylsulfanyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene typically involves the introduction of the difluoromethylsulfanyl group to a chlorobenzene derivative. One common method is the reaction of 4-chlorobenzyl chloride with difluoromethylthiolate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The difluoromethylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethylsulfanyl group.
1-Chloro-4-(methylthio)benzene: Contains a methylthio group instead of a difluoromethylsulfanyl group.
Uniqueness: 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene is unique due to the presence of both chlorine and difluoromethylsulfanyl groups, which confer distinct chemical properties and reactivity. The difluoromethylsulfanyl group, in particular, can enhance the compound’s stability and influence its interactions with biological targets.
Properties
Molecular Formula |
C8H7ClF2S |
|---|---|
Molecular Weight |
208.66 g/mol |
IUPAC Name |
1-chloro-4-(difluoromethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H7ClF2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4,8H,5H2 |
InChI Key |
PQMUXWGZAGFKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13305499.png)
![5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13305505.png)

![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)

![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
amine](/img/structure/B13305559.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)


![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)

